molecular formula C10H16N4O3 B14651856 gamma-Glutamylhistamine CAS No. 46843-88-3

gamma-Glutamylhistamine

Cat. No.: B14651856
CAS No.: 46843-88-3
M. Wt: 240.26 g/mol
InChI Key: LLLFSMLLRVNLQB-QMMMGPOBSA-N
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Description

Gamma-Glutamylhistamine is a compound formed by the enzymatic reaction between L-glutamate and histamine. This reaction is catalyzed by the enzyme this compound synthase. The compound is known for its role in histamine metabolism, particularly in the central nervous system of certain marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Glutamylhistamine is synthesized through an enzymatic reaction involving ATP, L-glutamate, and histamine. The enzyme this compound synthase catalyzes this reaction, resulting in the formation of this compound and the breakdown products of ATP .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route is likely to be adapted for large-scale production. This would involve optimizing the reaction conditions, such as pH, temperature, and substrate concentrations, to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamylhistamine primarily undergoes enzymatic reactions. The key reaction is the formation of this compound from L-glutamate and histamine, catalyzed by this compound synthase .

Common Reagents and Conditions

The common reagents for the synthesis of this compound include ATP, L-glutamate, and histamine. The reaction conditions typically involve the presence of magnesium ions and dithiothreitol, which are essential for the enzyme’s activity .

Major Products Formed

The major product of the enzymatic reaction is this compound itself. The reaction also produces the breakdown products of ATP, such as ADP and inorganic phosphate .

Mechanism of Action

Gamma-Glutamylhistamine exerts its effects through its role in histamine metabolism. The enzyme this compound synthase catalyzes the incorporation of histamine into a peptide linkage with L-glutamate, forming this compound. This process is energy-dependent and requires ATP, magnesium ions, and dithiothreitol . The molecular targets and pathways involved include the histamine receptors and the metabolic pathways of histamine and glutamate .

Properties

CAS No.

46843-88-3

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

(2S)-5-amino-2-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C10H16N4O3/c11-9(15)2-1-8(10(16)17)13-4-3-7-5-12-6-14-7/h5-6,8,13H,1-4H2,(H2,11,15)(H,12,14)(H,16,17)/t8-/m0/s1

InChI Key

LLLFSMLLRVNLQB-QMMMGPOBSA-N

Isomeric SMILES

C1=C(NC=N1)CCN[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=C(NC=N1)CCNC(CCC(=O)N)C(=O)O

Origin of Product

United States

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